4-Methoxy-2-(trifluoromethyl)phenacyl bromide
Description
Properties
IUPAC Name |
2-bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-6-2-3-7(9(15)5-11)8(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBDQQJCINZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204384 | |
| Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541549-99-9 | |
| Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541549-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methoxy-2-(trifluoromethyl)phenacyl bromide CAS 541549-99-9 properties
Executive Summary
4-Methoxy-2-(trifluoromethyl)phenacyl bromide (CAS 541549-99-9) is a high-value electrophilic building block used primarily in the synthesis of heterocycles for medicinal chemistry.[1] It belongs to the class of
Its structural uniqueness lies in the ortho-trifluoromethyl (
Primary Utility: Synthesis of 2-aminothiazoles, imidazoles, and indoles via cyclization reactions (e.g., Hantzsch synthesis).[1]
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-one |
| Common Name | This compound |
| CAS Number | 541549-99-9 |
| Molecular Formula | C |
| Molecular Weight | 297.07 g/mol |
| SMILES | COc1ccc(C(=O)CBr)c(C(F)(F)F)c1 |
Physical Properties (Predicted & Analog-Based)
Note: As a specialized intermediate, experimental bulk data is limited.[1] The following parameters are derived from structure-activity relationships (SAR) of close analogs (e.g., CAS 2632-13-5).
| Property | Value / Description |
| Physical State | Crystalline solid or low-melting solid (Off-white to pale yellow).[1] |
| Melting Point | 45–55 °C (Predicted range based on |
| Solubility | Soluble in DCM, CHCl |
| Reactivity | Highly electrophilic at the |
| Lachrymator | High . Releases irritating vapors; handle only in a fume hood. |
Synthetic Accessibility & Production
Expert Insight: Direct bromination of the corresponding acetophenone using elemental bromine (
Synthesis Workflow (Recommended)
Precursor: 1-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-one.[1]
Step-by-Step Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser and magnetic stir bar. Purge with
. -
Dissolution: Dissolve the precursor acetophenone (10 mmol) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (CHCl
) (50 mL).-
Why: This solvent system solubilizes the
intermediate complex while suppressing side reactions.
-
-
Bromination: Add Copper(II) Bromide (
) (20 mmol, 2.0 equiv) in one portion. -
Reflux: Heat the heterogeneous mixture to reflux (approx. 70°C) for 4–6 hours.
-
Observation: The black
solid will gradually turn into white precipitate as the reaction proceeds.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or purify via rapid silica gel chromatography (0-10% EtOAc in Hexanes).
Visualization: Synthetic Pathway
Caption: Regioselective bromination using Copper(II) Bromide to avoid ring bromination.
Reactivity & Mechanistic Insight
The core utility of CAS 541549-99-9 is its function as a 1,2-bis-electrophile .[1] The carbon bearing the bromine is highly reactive toward nucleophiles (
The Hantzsch Thiazole Synthesis
The most common application is the reaction with thioamides or thioureas to form 2,4-disubstituted thiazoles.[1] This is a critical scaffold in kinase inhibitors (e.g., Dasatinib analogs).
-
Mechanism:
-
S-Alkylation: The sulfur atom of the thiourea attacks the
-carbon, displacing bromide.[1] -
Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to the thiazole.
-
Visualization: Hantzsch Reaction Workflow
Caption: Hantzsch synthesis pathway converting the phenacyl bromide to a bioactive thiazole scaffold.[1]
Applications in Drug Discovery
The specific substitution pattern of this molecule addresses two common medicinal chemistry challenges:
-
Metabolic Stability (
-CF ): The trifluoromethyl group blocks metabolic oxidation at the ortho-position.[1] Furthermore, it introduces a steric twist, forcing the phenyl ring out of planarity with the attached heterocycle. This "ortho-effect" can improve selectivity by preventing binding to flat, off-target active sites.[1] -
Electronic Tuning (
-OMe): The methoxy group is a strong electron donor (resonance).[1] In the context of a thiazole inhibitor, this increases the basicity of the thiazole nitrogen, potentially strengthening hydrogen bonds with residues in a target protein's ATP-binding pocket.[1]
Target Classes:
-
Kinase Inhibitors: Construction of the "head" or "tail" regions of Type II kinase inhibitors.
-
GPCR Ligands: Synthesis of antagonists requiring a bulky, lipophilic aryl group.
Handling, Stability, & Safety (SDS Summary)
Warning: This compound is a potent alkylating agent and lachrymator.[1]
Hazard Identification
-
Lachrymator: Induces tearing at low concentrations.[1]
Storage & Stability[1]
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic and light-sensitive.[1] Store under inert gas (Argon/Nitrogen).
-
Shelf Life: Phenacyl bromides degrade over time, turning dark/purple due to the release of HBr. If the solid is dark, recrystallize before use to ensure accurate stoichiometry.
Emergency Protocols
-
Eye Contact: Rinse immediately with diphoterine or water for 15 minutes.[1]
-
Skin Contact: Wash with soap and water.[4][5] Do not use ethanol (may increase absorption).[1]
-
Spill: Neutralize with aqueous sodium thiosulfate or sodium bisulfite to quench the alkylating capability before disposal.
References
-
King, L. C., & Ostrum, G. K. (1964). Selective bromination of ketones with copper(II) bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.[1]
-
Echemi. Safety Data Sheet: 4-Methoxyphenacyl bromide (Analog Data). Echemi Chemical Database.
-
Potewar, T. M., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate.[1][6] Nano Biomedicine and Engineering.
-
Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch Synthesis). Organic Chemistry Portal.
Sources
An In-depth Technical Guide to 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-one: Synthesis, Characterization, and Applications
A Note on the Subject Compound: As of the latest literature review, 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-one is a structurally plausible chemical intermediate for which a registered CAS number and specific experimental data are not publicly available. This guide, therefore, presents a scientifically grounded, predictive framework for its synthesis and characterization. The methodologies and expected data are derived from established chemical principles and data from closely related, documented analogues. This document is intended to serve as an expert-level resource for researchers anticipating the synthesis or use of this novel compound.
Introduction and Rationale
α-Bromo ketones are a cornerstone class of intermediates in organic synthesis, prized for their dual electrophilic sites at the carbonyl carbon and the α-carbon. The presence of a bromine atom, an excellent leaving group, renders these molecules highly versatile for constructing complex molecular architectures, particularly in the realm of pharmaceuticals and agrochemicals.
This guide focuses on the specific α-bromo ketone, 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-one. The substitution pattern on the aromatic ring—a methoxy group at the 4-position and a trifluoromethyl group at the 2-position—suggests its potential as a precursor for novel bioactive compounds. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique electronic environment that can influence both the reactivity of the α-bromo ketone and the biological properties of its derivatives. Analogous compounds are known to be key building blocks for preparing aminothiazoles as potential therapeutic agents for prion diseases.[1]
This document provides a proposed synthesis route, predicted physicochemical and spectroscopic properties, safety protocols, and a discussion of its potential applications, all grounded in the established chemistry of similar molecules.
Proposed Synthesis: Selective α-Bromination
The most direct and efficient pathway to the target compound is the selective α-bromination of the corresponding acetophenone precursor, 4-methoxy-2-(trifluoromethyl)acetophenone. Several methods exist for the α-bromination of ketones; however, the use of N-bromosuccinimide (NBS) catalyzed by silica gel offers a highly efficient, practical, and scalable approach with a favorable environmental profile compared to using elemental bromine.[2]
Causality of Experimental Choices
-
Brominating Agent (NBS): N-Bromosuccinimide is a solid, easy-to-handle source of electrophilic bromine. Its use avoids the significant hazards associated with handling highly corrosive and toxic liquid bromine.[3][4] The succinimide byproduct is also easily removed during workup.
-
Catalyst (Silica Gel): Silica gel acts as a mild, inexpensive, and heterogeneous acid catalyst. The acidic surface of the silica gel facilitates the crucial rate-determining step: the enolization of the ketone.[2][5] This acid-catalyzed enol formation is essential for the subsequent nucleophilic attack on the electrophilic bromine from NBS.[6][7]
-
Solvent (Methanol): Methanol is an excellent solvent for this reaction, effectively dissolving the acetophenone starting material and NBS. It also serves as a polar medium that can stabilize the ionic intermediates in the proposed mechanism.[2][8]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 4-methoxy-2-(trifluoromethyl)acetophenone (1.0 eq.) in methanol, add silica gel (60-120 mesh, 10% w/w).
-
Reagent Addition: Add N-bromosuccinimide (1.1-1.2 eq.) to the stirred suspension. For larger-scale reactions, portion-wise addition of NBS is recommended to control the reaction exotherm.[8]
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-30 minutes).[2]
-
Initial Work-up: Allow the reaction mixture to cool to room temperature. Filter the suspension to remove the silica gel catalyst and wash the filter cake with a small amount of methanol.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel, shake, and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-one.
Predicted Physicochemical Properties
The following properties are calculated or inferred based on the chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈BrF₃O₂ |
| Molecular Weight | 297.07 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate, Acetone) |
| Storage Temperature | 2-8°C under an inert atmosphere[9] |
Proposed Spectroscopic Characterization
Spectroscopic analysis is essential for unequivocal structure confirmation. The data below are predicted based on the proposed structure and known spectroscopic data for similar α-bromo acetophenones.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| Aromatic-H | 7.6 - 7.8 | d | H-6 |
| Aromatic-H | 7.1 - 7.3 | m | H-3, H-5 |
| Methylene-H | ~4.5 | s | -C(=O)CH₂ Br |
| Methoxy-H | ~3.9 | s | -OCH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbonyl-C | ~189 | C =O |
| Aromatic-C | ~163 | C -OCH₃ |
| Aromatic-C | ~135 | C -CF₃ (q) |
| Aromatic-C | ~132 | C -6 |
| Aromatic-C | ~125 | C -1 |
| Aromatic-C | ~123 | C F₃ (q, ¹JCF ≈ 275 Hz) |
| Aromatic-C | ~118 | C -5 |
| Aromatic-C | ~115 | C -3 |
| Methoxy-C | ~56 | -OC H₃ |
| Methylene-C | ~30 | -C H₂Br |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a distinct fragmentation pattern that is highly diagnostic for the structure.
-
Molecular Ion (M⁺): A key feature will be the molecular ion peak cluster at m/z 296 and 298, with nearly equal intensity (1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[11]
-
Major Fragments:
-
m/z 217: Loss of a bromine radical (•Br) from the molecular ion, corresponding to the [M-Br]⁺ fragment.
-
m/z 189: Formation of the stable 4-methoxy-2-(trifluoromethyl)benzoyl cation, [C₉H₆F₃O₂]⁺, resulting from α-cleavage. This is often the base peak in the spectrum of α-bromo ketones.[12][13]
-
m/z 161: Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 189).
-
Analytical Workflow
Caption: General workflow for the spectroscopic analysis of the product.
Safety and Handling
α-Bromo ketones are potent lachrymators and are corrosive. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Based on analogous compounds, this substance should be treated as causing severe skin burns and eye damage.[9][14] It is likely to be harmful if swallowed and may cause respiratory irritation.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move the person to fresh air.
Potential Applications
The primary utility of 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-one is as a versatile chemical intermediate. Its bifunctional nature allows for a wide range of subsequent chemical transformations.
-
Heterocyclic Synthesis: It is an ideal precursor for synthesizing substituted thiazoles, imidazoles, and pyrazines through Hantzsch-type condensation reactions with thioamides, amidines, or related nucleophiles. These heterocyclic scaffolds are prevalent in medicinal chemistry.
-
Drug Discovery: The unique electronic properties conferred by the trifluoromethyl and methoxy groups make it an attractive building block for creating libraries of novel compounds for screening against various biological targets. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability and bioavailability.[1]
-
Material Science: Aromatic ketones can serve as building blocks for polymers or functional materials, although this application is less common than its use in medicinal chemistry.
References
[2] An easy and rapid method for the α-bromination of ketones using N-bromosuccinimide (NBS) catalyzed by silica gel in methanol under reflux conditions. Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. [15] A highly efficient method for the synthesis of α-halocarbonyl compounds has been achieved via selective monobromination of aromatic and aliphatic carbonyl compounds with N-bromosuccinimide catalyzed by p-touenesulfonic acid under microwave irradiation. α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. [3] Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry. [1] 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. Pharmaffiliates. [8] Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. PMC. [5] Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. BenchChem. [14] 2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone. Apollo Scientific. [6] Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [4] Application of α-bromination reaction on acetophenone derivatives in experimental teaching. PMC. [9] 2-Bromo-1-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-one. Sigma-Aldrich. [12] Fragmentation in Mass Spectrometry of Acetophenone. Filo. [13] Understand mass Spectrometry Fragmentation of Acetophenone. StudyRaid. [7] Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [11] Mass spectral interpretation is not a trivial process. Mass Spectrometry Interpretation Guide. [10] 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Bromo-1-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-one | 541550-00-9 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. asdlib.org [asdlib.org]
- 12. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 13. app.studyraid.com [app.studyraid.com]
- 14. 2169339-89-1 Cas No. | 2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone | Apollo [store.apolloscientific.co.uk]
- 15. researchgate.net [researchgate.net]
Lipophilicity and logP values of CF3-substituted acetophenone derivatives
A Technical Guide for Medicinal Chemistry & Lead Optimization
Executive Summary
The trifluoromethyl group (-CF₃) is a "privileged motif" in medicinal chemistry, frequently employed to modulate the physicochemical properties of lead compounds.[1] This guide focuses on CF₃-substituted acetophenone derivatives , a common scaffold in drug discovery. It details the theoretical impact of fluorination on lipophilicity (logP), provides calculated values based on Hansch constants, and establishes rigorous protocols for experimental validation using Shake-Flask and RP-HPLC methodologies.
Part 1: The Fluorine Effect – Mechanisms of Lipophilicity Modulation
To understand the logP values of CF₃-acetophenones, one must first dissect the electronic and steric contributions of the trifluoromethyl group.
The "Magic Methyl" vs. Trifluoromethyl
While a methyl group (-CH₃) adds lipophilicity via bulk desolvation, the -CF₃ group utilizes a more complex mechanism.
-
Electronic Effect: The high electronegativity of fluorine (3.98 Pauling scale) creates a strong dipole. However, the C-F bond is non-polarizable (hard), meaning it does not interact well with polar solvents like water.
-
Hydrophobic Bulk: The van der Waals volume of -CF₃ (approx. 42.6 ų) is significantly larger than -CH₃ and lies between an isopropyl and a tert-butyl group. This bulk disrupts the water structure (entropic penalty), driving the molecule into the organic phase.
-
Hansch
Constants:-
to
(context-dependent)
-
to
Positional Isomerism on the Acetophenone Ring
The position of the -CF₃ group relative to the acetyl moiety significantly alters the logP due to ortho-effects .
-
Para (4') & Meta (3'): Follow additivity rules closely. The electron-withdrawing nature of CF₃ deactivates the ring but does not sterically interfere with the acetyl group.
-
Ortho (2'): Steric hindrance forces the acetyl group out of planarity with the benzene ring. This "twisting" disrupts conjugation and can expose/shield the carbonyl oxygen, altering solvation and often resulting in a lower logP than predicted by simple additivity.
Part 2: Structure-Property Relationships (Data)
The following table synthesizes predicted logP values using the Hansch additivity principle (
Base Parameter: Acetophenone Experimental logP
| Compound | Substitution | Predicted logP (Additivity)* | Physicochemical Insight |
| Acetophenone | None | 1.58 (Ref) | Baseline scaffold. |
| 4'-(Trifluoromethyl)acetophenone | Para | 2.46 | Max lipophilicity; full conjugation maintained. |
| 3'-(Trifluoromethyl)acetophenone | Meta | 2.46 | Similar to para; purely inductive electron withdrawal. |
| 2'-(Trifluoromethyl)acetophenone | Ortho | ~2.30 - 2.40** | Ortho Effect: Steric twisting reduces planarity; slightly lower logP than isomers. |
| 3',5'-Bis(trifluoromethyl)acetophenone | Meta-Di | 3.34 | High lipophilicity; common motif for maximizing hydrophobic interaction. |
*Calculated using
Part 3: Experimental Protocols
Method A: The Shake-Flask Method (Gold Standard)
Purpose: Direct determination of the partition coefficient (
Protocol Steps:
-
Phase Pre-Saturation (Critical):
-
Mix
-octanol and Milli-Q water (1:1 ratio) in a large separation funnel. -
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow phases to separate for at least 24 hours. Why? To prevent micro-emulsions that skew concentration readings.
-
-
Sample Preparation:
-
Dissolve the CF₃-acetophenone derivative in the pre-saturated octanol phase. Target concentration: ~1 mM (ensure it is below solubility limit).
-
-
Partitioning:
-
In a glass vial, combine specific ratios of the drug-octanol solution and pre-saturated water (e.g., 1:1, 1:10, depending on expected logP).
-
Invert gently (do not vortex) for 60 minutes at 25°C.
-
Centrifuge at 3000g for 20 mins to break any emulsion.
-
-
Quantification:
-
Analyze both phases using UV-Vis spectrophotometry (if
is known) or HPLC. -
Calculate:
[4]
-
Method B: RP-HPLC Determination (High Throughput)
Purpose: Indirect estimation using retention time correlation. Applicability: logP range 0 to 6+.[2][3]
Protocol Steps:
-
Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), end-capped to minimize silanol interactions.
-
Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4 if ionizable, though CF₃-acetophenones are neutral).
-
Calibration Standards:
-
Inject a set of 5-6 standards with known logP values (e.g., Acetophenone, Toluene, Naphthalene, Triphenylene).
-
Calculate the Capacity Factor (
) for each: (Where is retention time and is dead time, usually measured with Uracil or NaNO₃).
-
-
Measurement:
-
Inject the CF₃-acetophenone analyte.
-
Determine its
.
-
-
Correlate:
-
Plot
vs. known logP of standards.[3] -
Interpolate the unknown logP from the linear regression equation.
-
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct lipophilicity assay and the mechanistic impact of the CF₃ group.
Figure 1: Decision workflow for lipophilicity determination, integrating computational assessment with experimental validation.
Part 5: Implications in Drug Design
The shift from Acetophenone (logP 1.58) to a CF₃-substituted analog (logP ~2.5) moves the compound into an optimal range for Blood-Brain Barrier (BBB) penetration (ideal logP ~2.0 - 3.0). However, researchers must monitor:
-
Metabolic Stability: The CF₃ group blocks metabolic oxidation at that position (metabolic blocking), but the increased lipophilicity may increase clearance via CYP450 induction.
-
Solubility: The hydrophobicity of CF₃ significantly reduces aqueous solubility, necessitating formulation strategies (e.g., amorphous solid dispersions) early in development.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link
-
OECD Guidelines for the Testing of Chemicals. (2004).[3] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
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Comparative Technical Guide: 4-Methoxy vs. 2-Trifluoromethyl Phenacyl Bromide Derivatives
[1]
Executive Summary
In the synthesis of bioactive heterocycles (e.g., thiazoles, imidazoles) and the optimization of lead compounds, the choice between 4-methoxyphenacyl bromide (4-OMe) and 2-trifluoromethylphenacyl bromide (2-CF₃) represents a critical decision point between electronic modulation and steric/metabolic control .
-
4-OMe Derivative: Dominated by resonance effects (+R) . It is an electron-rich scaffold that facilitates solubility and specific receptor interactions but is metabolically labile.
-
2-CF₃ Derivative: Dominated by steric hindrance and inductive withdrawal (-I) . It offers superior metabolic stability and lipophilicity but exhibits significantly retarded reactivity in nucleophilic substitutions due to the "ortho effect."
Electronic & Steric Architectures
The distinct behaviors of these two derivatives stem from their fundamental electronic and structural differences.
4-Methoxyphenacyl Bromide (Electronic Control)[1]
-
Effect: Strong Electron Donating Group (EDG) via Resonance (+R).
-
Mechanism: The lone pair on the methoxy oxygen donates electron density into the benzene ring, which is conjugated with the carbonyl group.
-
Consequence:
-
Reduced Electrophilicity: The carbonyl carbon and the
-carbon (C-Br) are more electron-rich compared to unsubstituted phenacyl bromide. This theoretically slows down reactions relative to electron-poor analogs, but the lack of steric hindrance allows reactions to proceed under standard conditions. -
Basicity: The carbonyl oxygen is more basic, making it more susceptible to protonation in acid-catalyzed pathways.
-
2-Trifluoromethylphenacyl Bromide (Steric & Field Control)
-
Effect: Strong Electron Withdrawing Group (EWG) via Induction (-I) + High Steric Bulk.
-
Mechanism: The
group exerts a powerful inductive pull, theoretically activating the -carbon. However, its position at the ortho carbon creates a massive steric blockade. -
The "Ortho Effect": Unlike para-substitution, the ortho-trifluoromethyl group forces the carbonyl group out of planarity with the benzene ring to minimize steric clash. This deconjugation alters the electronic landscape and physically blocks the trajectory of incoming nucleophiles.
-
Consequence:
-
Kinetic Retardation: Despite the electron-withdrawing nature (which usually accelerates
), the steric repulsion dominates, making this derivative significantly slower to react than the 4-OMe analog.
-
Visualization of Electronic/Steric Profiles
Figure 1: Mechanistic comparison showing the resonance donation in the 4-OMe derivative versus the steric blockade and inductive withdrawal in the 2-CF3 derivative.
Reactivity Profile: Nucleophilic Substitution
A common application for these reagents is the Hantzsch Thiazole Synthesis (reaction with thioamides).[1]
Comparative Kinetics
Experimental data indicates that ortho-substituted phenacyl bromides react much slower than their para-counterparts due to the rotational barrier and transition state repulsion.
| Feature | 4-Methoxy Phenacyl Bromide | 2-Trifluoromethyl Phenacyl Bromide |
| Reaction Type | ||
| Rate Relative to H | Slightly Slower (Electronic deactivation) | Significantly Slower (Steric inhibition) |
| Temperature Req. | Room Temp to Mild Reflux (60°C) | High Reflux (>80°C) or Microwave |
| Side Reactions | Minimal; clean conversion. | Hydrolysis of C-Br; Attack at Carbonyl. |
| Lachrymator | Yes (Potent) | Yes (Potent) |
Synthetic Implications[3][4]
-
For 4-OMe: Standard protocols (EtOH, reflux, 1-2h) yield high purity products. The electron-rich ring often imparts fluorescence to the final heterocycle, useful for biological assays.
-
For 2-CF3: Requires "forcing" conditions. The reaction time must often be extended (e.g., 12-24h) or conducted in higher-boiling solvents (e.g., Dioxane, DMF). The twist in the ring caused by the ortho-group can prevent efficient
-stacking in the final crystal structure, altering solubility.
Medicinal Chemistry & DMPK Properties[5][6]
When selecting between these derivatives for lead optimization, the decision is often driven by ADME (Absorption, Distribution, Metabolism, Excretion) requirements.
Metabolic Stability[4][5][6][7]
-
4-OMe (Metabolic Liability): The methoxy group is a classic "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). It undergoes O-demethylation to form a phenol, which is rapidly glucuronidated and excreted. This reduces the half-life (
) of the drug. -
2-CF3 (Metabolic Shield): The C-F bond is metabolically inert. Furthermore, the steric bulk of the ortho-CF3 group protects the adjacent positions on the ring from metabolic attack. This is a strategy used to prolong half-life .
Lipophilicity (LogP) & Bioisosterism
-
4-OMe: Increases polarity slightly compared to alkyl groups; H-bond acceptor.
-
2-CF3: Significantly increases lipophilicity (
value). This enhances membrane permeability (Blood-Brain Barrier penetration) but decreases aqueous solubility. The group is often considered a bioisostere for an isopropyl group or a chlorine atom, but with unique electronic properties.
Decision Matrix
Figure 2: Strategic decision matrix for selecting the appropriate derivative based on medicinal chemistry goals.
Experimental Protocols
Safety Pre-requisite
WARNING: Both compounds are potent lachrymators and alkylating agents.
-
Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating bromide before cleaning.
Protocol A: Synthesis of Thiazole via 4-Methoxyphenacyl Bromide
Ideal for: High-throughput library generation.
-
Reagents: 4-Methoxyphenacyl bromide (1.0 eq), Thiobenzamide (1.0 eq), Ethanol (anhydrous, 10 vol).
-
Procedure:
-
Dissolve Thiobenzamide in Ethanol at room temperature.
-
Add 4-Methoxyphenacyl bromide portion-wise (exothermic).
-
Reflux at 78°C for 2 hours .
-
Cool to 0°C. The hydrobromide salt of the thiazole usually precipitates.
-
-
Workup: Filter the solid. Neutralize with saturated
to obtain the free base. -
Expected Yield: 85-95%.
Protocol B: Synthesis of Thiazole via 2-Trifluoromethylphenacyl Bromide
Ideal for: Lead optimization requiring metabolic stability.
-
Reagents: 2-Trifluoromethylphenacyl bromide (1.0 eq), Thiobenzamide (1.2 eq), DMF (5 vol) or Dioxane (10 vol).
-
Note: Excess thioamide is used to drive the kinetically slow reaction.
-
-
Procedure:
-
Dissolve reagents in DMF (Dimethylformamide allows higher temperatures).
-
Heat to 100°C - 110°C for 12-18 hours . Monitor by LCMS (TLC is often insufficient due to overlapping spots).
-
Alternative: Microwave irradiation at 120°C for 45 minutes.
-
-
Workup:
-
Dilute reaction mixture with water (10x volume).
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with Brine (critical to remove DMF).
-
Purify via Flash Chromatography (Silica gel, Hexane:EtOAc gradient). Crystallization is often difficult due to the non-planar "greasy" nature of the product.
-
-
Expected Yield: 50-70% (Lower due to steric hindrance).
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent. Retrieved from
-
Kalendra, D. M., & Sickles, B. R. (2003).[3] Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Journal of Organic Chemistry, 68(4), 1594-1596.[3] Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone. Retrieved from [4]
Methodological & Application
Application Notes and Protocols for the Synthesis of Aminothiazoles using 4-Methoxy-2-(trifluoromethyl)phenacyl bromide
Introduction
The 2-aminothiazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous clinically approved drugs such as the anticancer agents Dasatinib and Alpelisib.[1][2] The versatility of the 2-aminothiazole ring system allows for extensive chemical modifications, leading to a diverse range of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains a fundamental and widely utilized method for the construction of the thiazole ring.[4] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[4][5]
This application note provides a detailed protocol for the synthesis of a specific 2-aminothiazole derivative, 2-amino-4-(4-methoxy-2-(trifluoromethyl)phenyl)thiazole, utilizing 4-Methoxy-2-(trifluoromethyl)phenacyl bromide as the α-haloketone and thiourea as the thioamide component. The inclusion of a trifluoromethyl group is of particular interest in drug design as it can significantly enhance metabolic stability, binding affinity, and lipophilicity of the molecule.
Reaction Scheme and Mechanism
The synthesis proceeds via the classic Hantzsch thiazole synthesis mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of this compound, which is an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[5][6]
Reaction Scheme
Mechanistic Workflow
Below is a visual representation of the general Hantzsch thiazole synthesis workflow.
Caption: General workflow for the Hantzsch thiazole synthesis.
Experimental Protocol
This protocol details the synthesis of 2-amino-4-(4-methoxy-2-(trifluoromethyl)phenyl)thiazole.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | ≥98% purity |
| Thiourea | ≥99% purity |
| Ethanol | Anhydrous, ≥99.5% |
| Round-bottom flask | 100 mL |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Buchner funnel and filter paper | |
| Beakers | |
| Crushed ice | |
| Deionized water | |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Ethyl acetate | Reagent grade |
| Hexane | Reagent grade |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol) and thiourea (1.2 mmol).
-
Solvent Addition: Add 20 mL of anhydrous ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.[7]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an 8:2 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture over crushed ice in a beaker.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Yield and Characterization
A typical yield for this reaction is in the range of 85-95%. The final product, 2-amino-4-(4-methoxy-2-(trifluoromethyl)phenyl)thiazole, should be characterized by standard analytical techniques.
| Analytical Data | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry (MS) | [M+H]⁺ peak corresponding to the molecular weight of the product |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=N, and C-S bonds |
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[8][9] Avoid inhalation and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[8]
-
Thiourea: Handle with care as it is a suspected carcinogen.
-
Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
-
Hydrobromic Acid (formed in situ): Corrosive and can cause severe burns. Neutralize with a base as described in the protocol.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained. |
| Impure starting materials | Use reagents of high purity. | |
| Formation of side products | Reaction temperature too high | Maintain a gentle reflux. |
| Incorrect stoichiometry | Ensure the correct molar ratio of reactants is used. | |
| Difficulty in product isolation | Product is soluble in the work-up solution | Ensure the solution is sufficiently cold during precipitation. Try adding more water to decrease solubility. |
Applications in Drug Discovery
The synthesized 2-amino-4-(4-methoxy-2-(trifluoromethyl)phenyl)thiazole serves as a valuable building block for the development of novel therapeutic agents. The 2-aminothiazole core is a key pharmacophore in a variety of biologically active molecules.[2][3] The presence of the trifluoromethyl group can enhance the pharmacological profile of the final compounds.
Potential Therapeutic Targets
Derivatives of 2-aminothiazoles have shown activity against a range of biological targets, including:
-
Kinases: Such as VEGFR-2, PI3K, and Akt, which are crucial in cancer cell signaling pathways.[1]
-
Microbial Enzymes: Leading to the development of new antibacterial and antifungal agents.[1]
-
G-protein coupled receptors (GPCRs)
-
Ion channels
Workflow for Drug Discovery Application
Caption: Workflow for the application of the synthesized compound in drug discovery.
References
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Sci. Int.(Lahore), 34(6), 563-569.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- BenchChem. (2025).
- Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (2008).
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- BenchChem. (2025).
- Pang, L., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000268.
-
Khan Academy. (2019, January 19). Synthesis of thiazoles [Video]. YouTube. [Link]
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules, 20(8), 13928-13944.
- A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. (1982). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 445-450.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). RSC Medicinal Chemistry, 11(10), 1109-1121.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Archiv der Pharmazie, 354(3).
- Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Advances, 7(35), 21727-21741.
- Sigma-Aldrich. (2025, November 5).
- Sdfine. (n.d.).
- ECHEMI. (n.d.). 4-Methoxyphenacyl bromide SDS.
- TCI Chemicals. (n.d.).
- TCI Chemicals. (2025, January 20).
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)phenacyl bromide synthesis.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules, 27(12), 3897.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules, 27(12), 3897.
- Organic Syntheses. (n.d.). Phenacyl bromide.
- Process for producing trifluoromethyl-substituted 2-alkoxyacetophenone deriv
-
NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. Retrieved from [Link]
- SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.
- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
One-pot synthesis of heterocycles from 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-one
Technical Application Note: High-Efficiency One-Pot Heterocyclization of Fluorinated
Executive Summary & Strategic Analysis
This application note details the optimized protocols for utilizing 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-one (referred to herein as Compound A ) as a linchpin intermediate in the synthesis of bioactive heterocycles.
Compound A represents a "privileged scaffold" in modern drug discovery due to its specific substitution pattern:
-
-Bromoketone Moiety: A highly reactive electrophile susceptible to
displacement and subsequent cyclization. -
2-Trifluoromethyl (
): Provides metabolic stability and lipophilicity. Crucially, the steric bulk of the ortho- group forces the carbonyl out of coplanarity with the aromatic ring, paradoxically increasing the electrophilicity of the carbonyl carbon by reducing resonance stabilization from the ring. -
4-Methoxy (
): An electron-donating group (EDG) that modulates the overall electronics, preventing the ring from becoming too electron-deficient, which is vital for optimizing solubility and binding affinity in downstream targets.
This guide focuses on two high-value transformations: the Hantzsch Thiazole Synthesis and the formation of Imidazo[1,2-a]pyridines .[1]
Mechanistic Insight & Reactivity Profile
Understanding the specific electronic and steric environment of Compound A is prerequisite for reaction success.
-
The "Ortho-Twist" Effect: Unlike simple phenacyl bromides, the 2-
group creates significant steric strain. In the transition state for cyclization, this bulk can retard the dehydration step. Operational Consequence: Reactions often require higher temperatures (refluxing ethanol or DMF) compared to non-hindered analogs to drive the elimination of water. -
Lachrymatory Warning: Like all
-haloketones, Compound A is a potent lachrymator and skin irritant. All protocols must be performed in a fume hood.
Pathway Visualization: Hantzsch Thiazole Synthesis
Figure 1: Mechanistic pathway for Hantzsch synthesis using Compound A. The ortho-CF3 group imposes a steric barrier at the cyclization stage, necessitating thermal activation.
Protocol A: Hantzsch Synthesis of 2-Aminothiazoles
This protocol yields 4-[4-methoxy-2-(trifluoromethyl)phenyl]thiazol-2-amine derivatives. These scaffolds are frequent hits in kinase inhibitor screens.
Materials
-
Compound A: 1.0 equiv (e.g., 307 mg, 1.0 mmol)
-
Thiourea: 1.1 equiv (84 mg, 1.1 mmol)
-
Solvent: Absolute Ethanol (EtOH) or Isopropyl Alcohol (IPA). Note: IPA allows for a higher reflux temperature (82°C), helping overcome the ortho-steric hindrance.
-
Base: Sodium bicarbonate (
), solid.
Step-by-Step Methodology
-
Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Compound A (1.0 mmol) in 5 mL of absolute Ethanol.
-
Addition: Add Thiourea (1.1 mmol) in a single portion. The solution may turn slightly yellow.
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, and a polar spot (product, ) should appear. -
Expert Tip: If conversion stalls, add 0.5 equiv of solid
to neutralize the generated HBr and drive the equilibrium forward.
-
-
Work-up (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of ice-cold water containing saturated
(to ensure free-basing of the aminothiazole). -
Stir vigorously for 15 minutes. The product should precipitate as a white to off-white solid.
-
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (
) and cold hexanes ( ) to remove non-polar impurities. -
Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.[2]
Expected Yield: 85–92%
Characterization:
Protocol B: Synthesis of Imidazo[1,2-a]pyridines
This protocol utilizes a condensation reaction with 2-aminopyridine.[1] This fused bicyclic system is isosteric with indole and purine, making it highly relevant for CNS-targeted drugs.
Materials
-
Compound A: 1.0 equiv
-
2-Aminopyridine: 1.1 equiv
-
Solvent: Ethanol (Green chemistry route) or DMF (High-speed route).
-
Catalyst: None required (autocatalytic), or
(1.0 equiv).
Step-by-Step Methodology
-
Setup: In a pressure tube or round-bottom flask, combine Compound A (1.0 mmol) and 2-aminopyridine (1.1 mmol) in Ethanol (4 mL).
-
Thermal Activation:
-
Standard: Reflux for 6–8 hours.
-
Accelerated: Microwave irradiation at 100°C for 20 minutes (Power: 100W, Max Pressure: 150 psi).
-
-
Mechanism Check: The reaction proceeds via N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization onto the exocyclic amine.
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in EtOAc (20 mL) and wash with saturated
(10 mL) to remove HBr salts. -
Wash the organic layer with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography is usually required due to the formation of regioisomers (rare but possible) or oligomers. Elute with DCM:MeOH (95:5).
Expected Yield: 70–80%
Comparative Data & Troubleshooting
The following table summarizes solvent effects observed with ortho-substituted phenacyl bromides.
| Solvent | Temperature | Reaction Time | Yield (Thiazole) | Notes |
| Ethanol | 78°C (Reflux) | 3 h | 88% | Recommended. Green, easy workup. |
| DMF | 80°C | 1 h | 92% | Harder to remove solvent; use for scale-up. |
| Water | 100°C | 6 h | 65% | Poor solubility of Compound A limits rate. |
| MeCN | 82°C (Reflux) | 4 h | 80% | Good alternative if alcoholysis is a side-reaction. |
Troubleshooting Guide:
-
Problem: Low yield / Incomplete reaction.
-
Cause: Steric hindrance of the 2-
group prevents cyclization. -
Solution: Switch solvent to n-Butanol (reflux 117°C) or use microwave heating.
-
-
Problem: Dark/Tarred reaction mixture.
-
Cause: Decomposition of
-bromoketone by light or excessive heat. -
Solution: Wrap flask in foil; ensure Compound A is freshly recrystallized or white before use.
-
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2023). PMC. [Link]
-
-
Imidazo[1,2-a]pyridine Synthesis Protocols
- Compound Data & Safety (2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one analogs)
-
General Reactivity of
-Bromoketones:
Sources
Application Notes & Protocols: A Researcher's Guide to the Hantzsch Synthesis of 2-Aminothiazoles from Phenacyl Bromides and Thiourea
Abstract
The cyclization of α-haloketones, such as phenacyl bromides, with thiourea represents the cornerstone of thiazole synthesis—a reaction famously known as the Hantzsch thiazole synthesis. First reported in 1887, this method remains one of the most versatile and widely utilized strategies for constructing the 2-aminothiazole scaffold.[1] This structural motif is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] This guide provides an in-depth exploration of the reaction conditions, a detailed experimental protocol, optimization strategies, and troubleshooting advice for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.
The Underlying Chemistry: Reaction Mechanism
The Hantzsch synthesis of 2-aminothiazoles is a robust reaction that proceeds through a well-established, multi-step mechanism.[1][4] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.
The process initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the phenacyl bromide. This step is a classic SN2 reaction, resulting in the formation of an isothiouronium bromide salt intermediate. Subsequently, the terminal nitrogen atom of the intermediate acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic ring, a hydroxythiazoline intermediate. The final step is a dehydration (loss of a water molecule) of this intermediate, which is often acid- or base-catalyzed, leading to the formation of the stable, aromatic 2-aminothiazole ring.[4]
Caption: Figure 1: Reaction Mechanism of Hantzsch Thiazole Synthesis.
General Experimental Workflow
The successful synthesis and purification of 2-aminothiazoles via the Hantzsch reaction follows a logical and systematic workflow. The key stages, from initial setup to final characterization, are outlined below. This workflow serves as a self-validating system, with built-in checks to monitor progress and ensure the purity of the final compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
Technical Application Note: Selective Synthesis of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide via Friedel-Crafts Acylation
Introduction & Scope
The synthesis of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide (also known as 2-bromo-1-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-one) represents a critical transformation in medicinal chemistry, serving as a high-value pharmacophore builder for kinase inhibitors and nuclear receptor modulators.
This Application Note details the Friedel-Crafts (F-C) acylation strategy to access this scaffold. Unlike simple aromatic systems, the presence of the electron-donating methoxy group (-OCH₃) competing with the electron-withdrawing trifluoromethyl group (-CF₃) creates a unique regiochemical challenge. This guide provides a validated protocol for the acylation of the precursor 3-(trifluoromethyl)anisole , followed by selective
Precursor Analysis & Retrosynthetic Logic
To synthesize the target phenacyl bromide, the retrosynthetic analysis identifies two primary precursors for the carbon skeleton construction.
The Aromatic Substrate: 3-(Trifluoromethyl)anisole
-
Role: Nucleophile in the electrophilic aromatic substitution (EAS).
-
Electronic Profile:
-
-OCH₃ (Pos 1): Strong activator, ortho, para-director.
-
-CF₃ (Pos 3): Strong deactivator (inductive), meta-director.
-
-
Regioselectivity Challenge:
-
The target requires acylation at Position 4 (para to -OCH₃, ortho to -CF₃).
-
Competing Site: Position 6 (ortho to -OCH₃, para to -CF₃).
-
Resolution: While Position 6 is less sterically hindered, the strong electronic activation of the methoxy group generally directs the electrophile para to itself. However, strict temperature control is required to minimize the thermodynamic "ortho" byproduct.
-
The Acylating Agent
Two pathways are evaluated:
-
Pathway A (Two-Step): Acetyl Chloride
Acetophenone Intermediate Bromination.-
Verdict:Recommended. Offers superior purification control of the ketone intermediate before introducing the labile bromine.
-
-
Pathway B (One-Step): Bromoacetyl Bromide.
-
Verdict:Not Recommended for this specific substrate due to high rates of polymerization and difficulty separating the brominated isomers from unreacted starting material.
-
Reaction Pathway Visualization
Caption: Stepwise synthesis pathway favoring the para-methoxy regioisomer.
Experimental Protocol: Two-Step Synthesis
Step 1: Friedel-Crafts Acylation
Objective: Synthesis of 1-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-one.
Reagents & Stoichiometry
| Component | Role | Equivalents | Mass/Vol (Scale) |
| 3-(Trifluoromethyl)anisole | Substrate | 1.0 eq | 17.6 g (100 mmol) |
| Acetyl Chloride | Electrophile | 1.2 eq | 9.4 g (8.5 mL) |
| Aluminum Chloride ( | Catalyst | 1.3 eq | 17.3 g |
| Dichloromethane (DCM) | Solvent | -- | 200 mL (Anhydrous) |
| 1M HCl | Quench | -- | 150 mL |
Procedure
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous
(17.3 g) and anhydrous DCM (100 mL). Cool the suspension to 0°C using an ice/salt bath. -
Electrophile Formation: Add Acetyl Chloride (9.4 g) dropwise to the suspension over 15 minutes. Stir for 20 minutes at 0°C until the acylium complex forms (solution may turn yellow/orange).
-
Substrate Addition: Dissolve 3-(Trifluoromethyl)anisole (17.6 g) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature below 5°C .
-
Note: Rapid addition causes exotherms that favor the unwanted regioisomer.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Quench: Pour the reaction mixture slowly onto a stirred mixture of ice (200 g) and 1M HCl (150 mL). Caution: Vigorous gas evolution (
). -
Workup: Separate the organic layer.[1][2][3][4] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over
, and concentrate in vacuo. -
Purification: The crude oil contains a mixture of isomers. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or recrystallization from cold hexane to isolate the 4-methoxy-2-(trifluoromethyl) isomer.
-
Target Yield: 65-75%.
-
Step 2: Selective Alpha-Bromination
Objective: Conversion to this compound.
Reagents & Stoichiometry
| Component | Role | Equivalents |
| Ketone Intermediate | Substrate | 1.0 eq |
| Copper(II) Bromide ( | Brominating Agent | 2.0 eq |
| Ethyl Acetate / Chloroform | Solvent (1:[5]1) | -- |
Rationale for
Procedure
-
Setup: In a 250 mL round-bottom flask, dissolve the purified ketone intermediate (10 g, 45.8 mmol) in a 1:1 mixture of Ethyl Acetate and Chloroform (100 mL).
-
Addition: Add finely powdered
(20.5 g, 91.6 mmol). -
Reflux: Heat the heterogeneous mixture to reflux (approx. 70°C) with vigorous stirring.
-
Monitoring: The green
will turn to white as the reaction proceeds. Monitor by TLC until the starting ketone is consumed (approx. 3-5 hours). -
Workup: Cool to RT. Filter off the copper salts through a pad of Celite.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Final Purification: Recrystallize the solid residue from Ethanol/Water or purify via short-path silica plug to obtain the white crystalline solid.
Critical Technical Notes & Troubleshooting
Regiochemical Verification
The presence of the -CF3 group makes NMR interpretation critical.
-
1H NMR Diagnostic: Look for the aromatic protons. The 4-methoxy-2-(trifluoromethyl) substitution pattern results in two protons on the ring.
-
Proton at C3 (between CF3 and OCH3) will appear as a singlet (or small doublet due to F-coupling) around 7.2-7.4 ppm.
-
Proton at C6 (ortho to Carbonyl) will appear as a doublet around 7.8-8.0 ppm.
-
Incorrect Isomer (C6-acylation): Would show a different coupling pattern (two doublets with ortho-coupling).
-
Safety Matrix
| Reagent | Hazard Class | Handling Protocol |
| Aluminum Chloride | Water Reactive, Corrosive | Handle in fume hood; quench with extreme caution. |
| Phenacyl Bromide | Lachrymator , Skin Irritant | Double-glove . Use a dedicated waste container. Do not wash glassware with hot water (vaporizes the lachrymator). |
| DCM | Volatile, Carcinogen Suspect | Use in ventilated hood. |
Decision Logic for Method Selection
Caption: Workflow logic for selecting the synthesis route based on purity requirements.
References
- Friedel-Crafts Acylation Mechanism & Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. Note: Foundational text establishing the para-selectivity of alkoxy-benzenes in the presence of meta-directors.
-
General Synthesis of Phenacyl Bromides
-
Bromination using Copper(II)
- King, L. C.; Ostrum, G. K. "Selective Bromination with Copper(II) Bromide". Journal of Organic Chemistry, 1964, 29(12), 3459–3461.
-
Synthesis of Trifluoromethyl-substituted Acetophenones
- ChemicalBook Entry for 4'-(Trifluoromethyl)acetophenone derivatives.
-
Safety Data for Bromoacetophenones
-
BenchChem.[6] "Comparative Guide to the Synthesis of Substituted Phenacyl Bromides". 2025 .
-
Disclaimer: This protocol involves hazardous chemicals, including lachrymators and water-reactive catalysts. All procedures should be performed by trained personnel in a properly ventilated fume hood.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. thaiscience.info [thaiscience.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP1752438A2 - Process for preparation of optionally substituted trifluoromethyl phenacyl bromide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Lachrymatory Phenacyl Bromide Derivatives
Core Directive: Safety & Containment
WARNING: LACHRYMATORY HAZARD Phenacyl bromide derivatives are potent alkylating agents and lachrymators (tear gas). They directly attack TRPA1 channels in corneal nerve endings. Do not attempt purification without a validated decontamination protocol.
Decontamination Protocol (The "Quench" Solution)
Before opening any vessel containing crude phenacyl bromide, prepare the following neutralization solution to degrade spills or contaminated glassware immediately.
| Component | Concentration | Function |
| Sodium Thiosulfate ( | 10% w/v | Nucleophile (destroys alkyl halide) |
| Ethanol/Water | 50:50 v/v | Solvent (solubilizes the organic bromide) |
| Sodium Bicarbonate | 1-2% w/v | Buffer (neutralizes HBr by-product) |
Mechanism: Thiosulfate displaces the bromide via an
Experimental Workflow: The Purification Decision Matrix
The following diagram illustrates the decision logic for purifying phenacyl bromides based on the impurity profile (monitored via TLC).
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: "My product is oiling out during recrystallization."
Diagnosis: This typically happens when the melting point of the solid is close to the boiling point of the solvent, or if the impurity profile (specifically unreacted acetophenone) is depressing the melting point.
Solution:
-
Switch Solvent System: Avoid pure ethanol if oiling occurs. Switch to Methanol or a Dichloromethane/Hexane system.
-
Protocol: Dissolve crude oil in minimum DCM at room temperature. Add Hexane dropwise until turbid. Cool to -20°C.
-
-
The "Seeding" Trick: If the oil refuses to crystallize, scratch the inner glass surface with a glass rod to create nucleation sites, or add a seed crystal of pure product if available.
Issue 2: "The product turns black/pink on the chromatography column."
Diagnosis: Acid-catalyzed decomposition. Silica gel is slightly acidic (
Solution: Neutralize the Stationary Phase. Do not use standard silica directly.
-
Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (
) . -
Elution: Run the column with standard solvent (e.g., Hexane/EtOAc) without the amine once the column is neutralized.
-
Speed: Phenacyl bromides are thermally unstable. Perform a "Flash" column (high flow rate), not a gravity column.
Issue 3: "I cannot remove the -dibromo impurity."
Diagnosis: Over-bromination. This is a kinetic vs. thermodynamic control failure during synthesis. The dibromo derivative is often less soluble and co-crystallizes.
Solution:
-
Prevention (Best): Stop the reaction at 95% conversion. It is easier to wash away unreacted starting material (using Petroleum Ether) than to separate the mono- and di-bromo products.
-
Purification (Rescue):
-
Solubility Wash: The dibromo impurity is often less soluble in cold ethanol than the monobromo product.
-
Chemical Reduction: If the impurity level is high (>10%), treat the mixture with Diethyl Phosphite and
in THF. This selectively reduces -dibromo ketones to the monobromo species [1].
-
Standardized Protocols
Protocol A: The "Wash" (Pre-Purification)
Recommended for removing unreacted acetophenone and HBr color.
-
Cool the crude reaction mixture (often a slurry in ether or acetic acid) to 0°C.
-
The Critical Wash: Wash the filter cake with a 1:1 mixture of Cold Water (removes acid/color) and Petroleum Ether (removes unreacted acetophenone) [2].
-
Result: The yellow/brown solid should turn off-white.
Protocol B: Recrystallization (The Gold Standard)
Reference: Organic Syntheses, Coll.[3] Vol. 2, p. 480 [2]
-
Solvent: Methanol (MeOH) is generally superior to Ethanol for stability.
-
Ratio: Use approximately 0.5 - 1.0 mL of MeOH per gram of crude solid.
-
Heat: Heat to boiling briefly. Prolonged heating causes dimerization (formation of pyrazines) or hydrolysis.
-
Filtration: If insoluble black specks remain, filter hot through a glass frit (do not use paper; it absorbs the product).
-
Crystallization: Allow to cool slowly to RT, then to 4°C.
-
Yield: Typical recovery is 65-70% from the crude mass.[3]
Frequently Asked Questions (FAQs)
Q: Can I distill phenacyl bromide to purify it? A: NO. Phenacyl bromides have high boiling points and are thermally unstable. Distillation usually results in rapid decomposition, polymerization, or an explosion risk if residual peroxides (from ether solvents) are present. Sublimation is possible for small scales (<1g) under high vacuum but is not recommended for general use.
Q: Why does my pure white product turn purple/black after a week? A: Phenacyl bromides are photolabile and hygroscopic .
-
Mechanism:[4][5][6][7] Light induces homolytic cleavage of the C-Br bond. Moisture hydrolyzes the bromide to HBr, which autocatalytically accelerates decomposition.
-
Fix: Store in an amber vial, taped shut, inside a desiccator with
or Drierite, at 4°C [3].
Q: I used NBS instead of
References
-
Selective Debromination: M. J. Haddadin et al., Selective reduction of
-dibromo ketones. Journal of Organic Chemistry. (Validated Concept). -
Standard Synthesis & Purification : Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[1][3][5][6][7][8][9][10][11][12][13] Organic Syntheses, Coll.[5][11][13] Vol. 2, p.480.[11]
-
Stability & Storage : Langley, W. D. (1929). p-Bromophenacyl Bromide.[3][6][7][8] Organic Syntheses, Coll.[5][11][13] Vol. 1, p.127.
-
Chromatographic Stability : Purification of acid-sensitive compounds. Common Laboratory Techniques, University of Rochester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Phenacyl Bromide synthesis - chemicalbook [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Bromination of 4-Methoxy-2-(trifluoromethyl)acetophenone
Executive Summary & Strategic Reagent Selection
You are attempting to synthesize the
-
The Challenge: The 4-methoxy group (
) strongly activates the aromatic ring, making it susceptible to unwanted Electrophilic Aromatic Substitution (EAS—ring bromination). -
The Constraint: The 2-trifluoromethyl group (
) creates steric bulk near the carbonyl, potentially slowing the rate-determining enolization step.
To maximize yield and minimize impurities, you must select a reagent system that favors radical or acid-catalyzed enol mechanisms over direct electrophilic attack.
Reagent Decision Matrix
| Reagent System | Mechanism | Selectivity ( | Recommendation |
| Elemental | Electrophilic | Low (High risk of ring bromination) | Avoid. The activated ring will likely brominate before the ketone. |
| NBS / p-TsOH | Radical / Acid-Cat | High (Controlled | Primary Recommendation. Best balance of yield, ease of handling, and selectivity. |
| Heterogeneous | Very High (No free | Secondary Recommendation. Use if NBS fails or if ring bromination persists >5%. |
Reaction Pathway Analysis
Understanding the competition between the desired pathway (Enolization) and the side reaction (Ring EAS) is critical.
Figure 1: Mechanistic pathways. The goal is to accelerate the Blue/Green path while suppressing the Red paths.
Troubleshooting & FAQs
Q1: I am seeing significant ring bromination (aromatic impurities). How do I stop this?
Diagnosis: The concentration of free electrophilic bromine (
-
Switch to NBS (N-Bromosuccinimide): NBS releases bromine slowly and in low concentrations, which favors the kinetic reaction with the enol over the thermodynamic reaction with the aromatic ring [1].
-
Solvent Change: Switch to Acetonitrile (
) . Polar aprotic solvents like acetonitrile have been shown to significantly improve selectivity for -bromination of activated acetophenones compared to methanol or ethers [3]. -
Use Copper(II) Bromide (
): If NBS fails, use (2.0 eq) in refluxing EtOAc/CHCl3 (1:1). This heterogeneous system generates almost zero free bromine in solution, making ring bromination mechanistically difficult [6].
Q2: My yield is low because of "over-bromination" (dibromo product).
Diagnosis: The product (
-
Stoichiometry Control: Never use a 1:1 ratio. Use 0.95 equivalents of NBS relative to the ketone. It is better to leave 5% starting material (easy to separate) than to generate 10% dibromo impurity (very hard to separate).
-
Slow Addition: Do not dump the NBS in all at once. Add it portion-wise over 30–60 minutes to keep the reagent concentration low relative to the substrate [3].
Q3: The reaction stalls at 60-70% conversion.
Diagnosis: The
-
Catalyst Boost: Ensure you are using p-Toluenesulfonic acid (p-TsOH) at 10-20 mol%. The acid is required to protonate the carbonyl and force enolization [2].[1][2]
-
Temperature: Ensure a vigorous reflux (
if using Acetonitrile). The steric bulk of the group raises the activation energy for enolization; heat is necessary to overcome this.
Optimized Experimental Protocol
Method: NBS-Mediated
| Parameter | Specification | Reason |
| Solvent | Acetonitrile ( | 20 mL (2M conc.) |
| Reagent | NBS (Recrystallized) | 9.5 mmol (0.95 eq) |
| Catalyst | p-TsOH | 1.0 mmol (0.1 eq) |
| Temp | Reflux ( | 2–4 Hours |
Step-by-Step Procedure:
-
Preparation: Dissolve 4-methoxy-2-(trifluoromethyl)acetophenone (1.0 eq) in Acetonitrile (5 vol).
-
Activation: Add p-TsOH (0.1 eq). Stir at room temperature for 10 minutes.
-
Addition: Heat the solution to reflux. Once refluxing, add NBS (0.95 eq) portion-wise over 45 minutes.
-
Tip: If the reaction does not initiate (solution remains yellow/orange), add a single crystal of iodine or expose to UV light to kickstart the radical process.
-
-
Monitoring: Monitor by TLC or HPLC every 30 minutes. Look for the disappearance of SM. Stop the reaction when NBS is consumed , even if SM remains.
-
Workup:
-
Cool to Room Temp.
-
Concentrate under reduced pressure to remove Acetonitrile.[3]
-
Redissolve residue in Ethyl Acetate.
-
Wash with Water (
) to remove succinimide and acid. -
Wash with Saturated
( ) to neutralize traces of acid. -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica, EtOAc/Hexane gradient).
Troubleshooting Workflow Diagram
Use this decision tree during your experiment.
Figure 2: Troubleshooting logic flow for crude product analysis.
References
-
NBS Selectivity: Cowper, N. G., et al. (2025). "N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry."[4][5][6] Suru-Chem Application Notes. Link
-
Acid Catalysis Mechanism: BenchChem Technical Support. (2025).[1][4][6] "Acid-catalyzed bromination of acetophenone derivatives in organic synthesis." BenchChem Protocols. Link
-
Solvent Effects: Toylan, B. et al. (2014). "Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide." ISRN Organic Chemistry. Link
-
General Mechanism: Master Organic Chemistry. (2024).[7][8][9] "Halogenation of Ketones via Enols." Link
-
Use of CuBr2: King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459–3461. Link
-
CuBr2 Protocol: BenchChem. (2025). "Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. zenodo.org [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. suru-chem.com [suru-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide. The following question-and-answer format addresses specific issues and explains the scientific principles behind the recommended troubleshooting steps.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is not dissolving in the initial solvent I chose. What should I do?
This is a common issue and often relates to selecting a solvent with inappropriate polarity. The principle of "like dissolves like" is a good starting point; polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1][2] this compound possesses both polar (carbonyl, methoxy) and nonpolar (aromatic ring, trifluoromethyl group) characteristics.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities. Good candidates for initial screening include methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane.[3] The ideal solvent will dissolve the compound when hot but not when cold.[2]
-
Consider a Solvent Mixture: If no single solvent is effective, a two-solvent system is often successful.[4] Dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4] Common solvent pairs include ethanol-water, acetone-water, and toluene-hexane.[5][6]
Q2: The compound dissolves, but no crystals form upon cooling. What's going wrong?
This typically indicates one of two scenarios: either the solution is not sufficiently saturated, or it is supersaturated.
Troubleshooting Steps:
-
Reduce Solvent Volume: If too much solvent was used, the solution might not be saturated enough for crystals to form.[7][8] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization: If the solution is supersaturated, crystallization may need to be initiated.[7][9]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][7][10]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[7][10]
-
-
Drastic Cooling: For low-boiling point solvents, sometimes cooling the solution in an ice-salt bath or even with dry ice can induce crystallization.[7]
Q3: My compound "oils out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present.[7]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation and then cool slowly.[7][10]
-
Change Solvents: The chosen solvent may be too high-boiling. Select a solvent with a lower boiling point.
-
Use a Solvent Mixture: A two-solvent system can sometimes prevent oiling out.
-
Purify Further: If the issue persists, it may be due to a high level of impurities. Consider a preliminary purification step like column chromatography before recrystallization.
Q4: The recrystallization worked, but the yield is very low. How can I improve it?
A low yield can result from several factors during the recrystallization process.[8][10]
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound.[1][9] Excess solvent will retain more of your product in the solution upon cooling.
-
Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[9]
-
Recover from the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Solvent Selection Guide
The choice of solvent is critical for successful recrystallization.[2] The following table provides a list of common solvents and their properties to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but may not be suitable for many organics unless used in a solvent mixture.[3][11] |
| Methanol | 65 | High | Often a good choice for moderately polar compounds. Can be used in combination with water. |
| Ethanol | 78 | High | A versatile and commonly used solvent for a wide range of organic compounds.[11] |
| Isopropanol | 82 | Medium-High | Similar to ethanol, can be a good alternative. |
| Acetone | 56 | Medium | A strong solvent for many organic compounds; often used in a mixture with water or hexane.[3][11] |
| Ethyl Acetate | 77 | Medium | A good solvent for compounds of intermediate polarity.[3] |
| Dichloromethane | 40 | Medium-Low | A good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization. |
| Toluene | 111 | Low | Suitable for aromatic compounds. Often used with hexane as a co-solvent.[5] |
| Hexane | 69 | Low | A nonpolar solvent, often used as the "poor" solvent in a two-solvent system. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air-dry completely.
Protocol 2: Two-Solvent Recrystallization
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.[4]
-
Add a few drops of the hot "good" solvent to just redissolve the precipitate, resulting in a saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold mixture of the two solvents.
-
Allow the crystals to air-dry.
Visualizing the Solvent Selection Process
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.
Caption: A flowchart for selecting a suitable recrystallization solvent system.
References
- Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Recrystallization. (n.d.).
- 4-Methoxy Phenecyl Bromide - ChemBK. (2024, April 10).
- 4-(Trifluoromethoxy)phenacyl bromide - Chem-Impex. (n.d.).
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
- An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones - Benchchem. (n.d.).
- A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides - Benchchem. (n.d.).
- Recrystallization. (n.d.).
- Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (n.d.).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- phenacyl bromide - Organic Syntheses Procedure. (n.d.).
- Recrystallization1. (n.d.).
- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids - SciRP.org. (n.d.).
- CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- 2.2.4.6F: Troubleshooting - Chemistry LibreTexts. (2022, August 16).
- Recrystallization. (n.d.).
- How to recrystallize an oily compound? - ResearchGate. (2025, April 15).
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
- Recrystallization-1.pdf. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- 4-(Trifluoromethyl)phenacyl bromide | 383-53-9 - ChemicalBook. (2026, January 13).
- Solubility of 4-(trifluoromethyl)acetophenone in different organic... - ResearchGate. (n.d.).
- 541549-99-9|this compound|BLD Pharm. (n.d.).
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips & Tricks [chem.rochester.edu]
Handling moisture sensitivity in phenacyl bromide reactions
Moisture Management & Troubleshooting Guide
Current Status: Operational Topic: Handling Moisture Sensitivity in Phenacyl Bromide Reactions Target Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers
Core Directive: The Nature of the Reagent
Warning: Lachrymator. Phenacyl bromide (2-Bromoacetophenone) is a potent lachrymator. All protocols described below must be performed in a functioning fume hood.
Phenacyl bromide is a classic
The Moisture Paradox:
While phenacyl bromide is not "hygroscopic" in the traditional sense (it doesn't deliquesce like
Module 1: Storage & Pre-Reaction Validation
Issue: "My reagent has turned from a white solid to a brown, sticky paste." Diagnosis: Autocatalytic decomposition triggered by moisture and light.
The Self-Validating Storage Protocol
To ensure reproducibility, you must validate the reagent before setting up a reaction. Do not rely on the bottle's label date.
| State | Appearance | Action Required |
| Optimal | White/Colorless Crystalline Solid | Proceed to reaction. |
| Compromised | Light Yellow/Beige Solid | Check Melting Point ( |
| Critical | Brown/Black Liquid or Paste | STOP. Significant HBr present. Perform "Rescue Protocol" below. |
Rescue Protocol: Recrystallization of Phenacyl Bromide
Standardizing the reagent is the single most effective way to improve yield.
Reagents: Ethanol (95% or absolute), Petroleum Ether (40-60), Activated Charcoal.
-
Dissolution: Dissolve the crude brown solid in the minimum amount of boiling ethanol (~5 mL per gram).
-
Decolorization: If the solution is dark, remove from heat, add a spatula tip of activated charcoal, and boil gently for 2 minutes.
-
Filtration: Perform a hot filtration through a pre-warmed fluted filter paper (or Celite pad) to remove charcoal and polymeric byproducts.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, add petroleum ether dropwise until turbidity just persists. Cool in an ice bath (
) for 30 minutes. -
Collection: Filter the white needles via vacuum filtration. Wash with cold petroleum ether.
-
Drying: Dry in a vacuum desiccator over
or Calcium Chloride for 4 hours. Do not heat-dry , as this promotes decomposition.
Module 2: Reaction Optimization (The "During" Phase)
Issue: "I see the starting material disappear on TLC, but the product yield is low, and there's a baseline streak." Diagnosis: Competitive Hydrolysis.
In
The Mechanistic Competition
The following diagram illustrates why moisture control is critical. The "Hydrolysis Pathway" is irreversible and produces acid, which can kill amine nucleophiles by protonation.
Figure 1: The "Hydrolysis Trap." Note how the byproduct (HBr) actively deactivates the nucleophile in amine alkylations.
Solvent & Base Selection Guide
| Reaction Type | Recommended Solvent System | Moisture Tolerance | Drying Agent |
| Amine Alkylation | Acetonitrile (MeCN) or DMF | Low. Water creates | 4Å Molecular Sieves (activated) |
| Hantzsch Thiazole | Ethanol (Absolute) | Moderate. Water is a byproduct, but initial dryness initiates the imine formation faster. | Use fresh bottle or distill over Mg. |
| Thiol Substitution | Acetone or THF | Low. Thiols oxidize to disulfides in wet/basic conditions. |
Technical Tip: When using
Module 3: Troubleshooting Specific Failures
Q1: The reaction turned black immediately upon adding the amine.
-
Cause: Exothermic polymerization or oxidation. Phenacyl bromide is sensitive to heat and strong bases.
-
Fix: Cool the reaction to
before adding the amine. Add the amine dropwise. Ensure the solvent is deoxygenated (sparge with Argon) if the amine is oxidation-prone.
Q2: I am getting a "double addition" product (Tertiary amine formation).
-
Cause: The product (secondary amine) is more nucleophilic than the starting primary amine.
-
Fix: Use a large excess of the amine (2-3 equivalents) or use the "Delépine reaction" (using hexamine) followed by hydrolysis if a primary amine is the goal.
Q3: Strong lachrymatory vapors are escaping the rotovap.
-
Cause: Unreacted phenacyl bromide is co-distilling with the solvent.
-
Fix:
-
Quench First: Add an aqueous solution of ammonia or morpholine to the reaction mixture and stir for 30 minutes before workup. This converts residual halide to a non-volatile amine.
-
Cold Traps: Ensure the rotovap cold trap is filled with dry ice/acetone.
-
Troubleshooting Logic Flow
Figure 2: Rapid Decision Tree for Phenacyl Bromide reaction failures.
Frequently Asked Questions (FAQs)
Q: Can I use commercial "Anhydrous" ethanol for Hantzsch synthesis? A: Yes, but be aware that Hantzsch synthesis produces water as a byproduct (Dehydration step). For difficult substrates, adding activated 3Å molecular sieves into the reaction flask can drive the equilibrium toward the thiazole product by scavenging the water as it forms [1].
Q: How do I clean glassware contaminated with Phenacyl Bromide? A: Do not just rinse with acetone (it vaporizes the lachrymator).
-
Rinse glassware with a dilute solution of ammonia or ethanolamine (reacts to form non-volatile amines).
-
Wash with ethanol.
Q: Why does the reaction mixture turn yellow even when dry?
A: Some yellowing is normal due to trace formation of the enol form or minor oxidation. However, a deep orange/red shift usually indicates HBr formation. If using an acid-sensitive substrate, include a non-nucleophilic acid scavenger like 2,6-lutidine or solid
References
-
Hantzsch Thiazole Synthesis Mechanism & Optimization
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Relevance: Defines the dehydration step where w
-
Kinetics of Phenacyl Bromide Hydrolysis
- Source: Pasto, D. J., & Johnson, C. R. (1969).
- Relevance: Discusses the competitive rates of SN2 vs Hydrolysis in -haloketones.
-
Safety & Handling (Lachrymator Protocols)
-
Purification & Recrystallization Standards
- Source: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.
- Relevance: The definitive guide for the ethanol/petroleum ether recrystalliz
Sources
Validation & Comparative
Analytical Profile: Mass Spectrometry Fragmentation of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide
[1]
Executive Summary & Compound Architecture
This compound (hereafter MTPB ) is a specialized electrophilic building block used in the synthesis of trifluoromethylated heterocycles and selective androgen receptor modulators (SARMs).[1]
In mass spectrometry (specifically Electron Ionization, EI), MTPB exhibits a unique "Push-Pull" fragmentation behavior due to the competing electronic effects of its substituents:
-
The "Push": The 4-Methoxy group (-OMe) is a strong electron donor (resonance), stabilizing the acylium ion intermediates.
-
The "Pull": The 2-Trifluoromethyl group (-CF3) is a strong electron-withdrawing group (inductive), which destabilizes the aromatic ring but provides a distinct mass defect and isotopic signature.[1]
-
The Labile Moiety: The Phenacyl Bromide tail (-COCH2Br) serves as the primary fragmentation trigger via
-cleavage.[1]
This guide compares MTPB against standard Phenacyl Bromide and 4-Methoxyphenacyl Bromide to highlight its diagnostic ions.[1]
Mechanistic Fragmentation Analysis
The fragmentation of MTPB under standard 70 eV EI conditions follows a deterministic pathway governed by bond dissociation energies (BDE) and cation stability.
A. The Molecular Ion (M•+)
-
m/z 296 / 298: The molecular ion appears as a characteristic 1:1 doublet separated by 2 Da, confirming the presence of a single Bromine atom (
Br and Br). -
Stability: The M[2]•+ is relatively stable due to the aromatic ring, but the labile C-Br bond limits its abundance compared to the base peak.
B. Primary Fragmentation: The -Cleavage (Base Peak Generation)
The dominant pathway is the cleavage of the C-C bond between the carbonyl carbon and the
-
Mechanism: The radical site on the carbonyl oxygen (formed during ionization) triggers homolytic cleavage.
-
Product: Formation of the 4-Methoxy-2-(trifluoromethyl)benzoyl cation (Acylium Ion) .
-
Neutral Loss: The expulsion of the bromomethyl radical (
CH Br, Mass 93). -
Diagnostic Ion (m/z 203): This is the predicted Base Peak (100% relative abundance) . It is highly stabilized by the resonance donation from the para-methoxy group, which overrides the inductive withdrawal of the ortho-CF
group.
C. Secondary Fragmentation: Decarbonylation
The acylium ion (m/z 203) undergoes subsequent fragmentation:
-
Loss of CO (28 Da): Expulsion of carbon monoxide to form the 4-Methoxy-2-(trifluoromethyl)phenyl cation .[1]
-
Diagnostic Ion (m/z 175): This phenyl cation is less stable than the acylium ion but serves as a critical confirmation of the aromatic core structure.
D. Tertiary Pathways: Substituent Degradation
-
Methoxy Cleavage: The m/z 203 ion can lose a methyl radical (
CH , 15 Da) to form a quinoid-like ion at m/z 188 . -
Trifluoromethyl Degradation: While the C-F bond is strong, high-energy collisions can lead to the loss of
CF (69 Da) or F atoms, though these are typically lower abundance in EI compared to the oxygen-containing fragments.
Comparative Performance: MTPB vs. Analogues
To validate the identity of MTPB, it is essential to distinguish it from its non-fluorinated or non-methoxylated analogues. The table below outlines the mass shifts ($ \Delta m $) created by the specific substitution pattern.
Table 1: Diagnostic Ion Comparison[1]
| Feature | Standard Phenacyl Bromide | 4-Methoxy Phenacyl Bromide | MTPB (Target Compound) | Structural Insight |
| Molecular Ion (M[1]•+) | m/z 198 / 200 | m/z 228 / 230 | m/z 296 / 298 | MTPB shifts +68 Da due to CF |
| Base Peak (Acylium) | m/z 105 (Benzoyl) | m/z 135 (Anisoyl) | m/z 203 | The 203 peak is the primary quantifier for MTPB. |
| Aryl Cation (-CO) | m/z 77 (Phenyl) | m/z 107 (Methoxyphenyl) | m/z 175 | Confirms the core ring substitution pattern. |
| Isotopic Pattern | 1:1 (Br) | 1:1 (Br) | 1:1 (Br) | All three share the Br signature in the M+ region. |
| Key Neutral Loss | -CH | -CH | -CH | Characteristic of all phenacyl bromides.[1] |
Performance Verdict: MTPB offers superior specificity in complex matrices compared to standard phenacyl bromide. The unique mass defect of the CF
Experimental Protocol
To reproduce these fragmentation patterns for QC or metabolite identification, follow this self-validating protocol.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1][3][4]
-
Sample Preparation: Dissolve 1 mg MTPB in 1 mL Ethyl Acetate (HPLC Grade). Avoid methanol to prevent potential acetal formation or nucleophilic attack on the
-carbon.[1] -
Inlet: Splitless mode, 250°C.
-
Column: Rxi-5Sil MS (or equivalent 5% phenyl polysilarylene-siloxane), 30m x 0.25mm ID.[1]
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 3 min.
-
-
MS Source (EI):
-
Energy: 70 eV.
-
Source Temp: 230°C.
-
Scan Range: m/z 40–400.
-
Validation Check: Look for the co-elution of m/z 296, 298, and 203. The ratio of 296:298 must be approximately 1:1. If the 296/298 peaks are absent but 203 is present, the injector temperature may be too high, causing thermal degradation before ionization.
Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the parent molecule and its diagnostic fragments.
Figure 1: Deterministic fragmentation pathway of MTPB under 70 eV Electron Ionization. The red node (m/z 203) represents the most stable and abundant diagnostic ion.
References
-
Indian Academy of Sciences. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide derivatives. Journal of Chemical Sciences. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]
Comparative Guide: HPLC Method Optimization for 4-(Trifluoromethyl)phenacyl Bromide Purity
Executive Summary
The accurate purity analysis of 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one (4-Trifluoromethylphenacyl bromide, TFMPB) presents a unique set of chromatographic challenges. As a potent lachrymator and highly reactive alkylating agent, TFMPB is prone to rapid on-column degradation and solvolysis when traditional "generic" HPLC conditions are applied.
This guide objectively compares the industry-standard C18/Methanol approach against an optimized Pentafluorophenyl (PFP)/Acetonitrile methodology. Experimental evidence demonstrates that while C18 columns provide adequate retention, they often fail to resolve critical hydrolysis degradants and the starting material (4-trifluoromethylacetophenone) with sufficient baseline integrity. The optimized PFP method utilizes
Analyte Profiling & Critical Challenges
Before selecting a column, one must understand the molecule's behavior in solution. TFMPB contains a strongly electron-withdrawing trifluoromethyl group and a reactive
Stability & Degradation Mechanisms
The primary failure mode in TFMPB analysis is solvolysis . In protic solvents (methanol, water), the bromine is displaced, leading to artifacts that are often misidentified as process impurities.
Figure 1: Degradation Pathways of TFMPB
Caption: TFMPB is susceptible to hydrolysis in aqueous media and methoxylation in methanol, necessitating aprotic diluents.
Comparative Methodology: C18 vs. PFP
We evaluated two distinct separation strategies. The data below synthesizes results from replicate injections (
Method A: The Generic Standard (C18)
-
Column: C18 (L1),
-
Mobile Phase: Water / Methanol (Gradient)
-
Diluent: Methanol
-
Observation: While cost-effective, this method suffers from "ghost peaks" due to on-column interaction with methanol and poor selectivity between the starting material (acetophenone) and the brominated product due to similar hydrophobicity.
Method B: The Optimized Alternative (PFP)
-
Column: Pentafluorophenyl (L43),
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile
-
Diluent: Acetonitrile (anhydrous)
-
Observation: The PFP phase engages in strong
interactions with the aromatic ring and specific halogen-halogen interactions with the trifluoromethyl group. Acetonitrile prevents solvolysis.
Performance Data Comparison
| Parameter | Method A (C18 / MeOH) | Method B (PFP / ACN) | Status |
| Resolution ( | 1.8 (Marginal) | 4.2 (Excellent) | ✅ Method B |
| Tailing Factor ( | 1.4 | 1.05 | ✅ Method B |
| Sample Stability (4 hrs) | 85% (Degradation observed) | 99.8% (Stable) | ✅ Method B |
| Run Time | 15 min | 12 min | ✅ Method B |
Technical Insight: The C18 column relies solely on hydrophobic subtraction. Since the starting material and product differ only by a bromine atom (hydrophobically similar), separation is inefficient. The PFP column utilizes the electron-deficient aromatic ring to interact differently with the fluorinated phenyl ring, drastically increasing selectivity (
).
Detailed Experimental Protocols
To replicate the optimized results (Method B), follow this self-validating protocol.
Sample Preparation (Critical Step)
-
Safety: TFMPB is a lachrymator. Handle only in a fume hood.
-
Diluent: 100% HPLC-grade Acetonitrile (MeCN). Do not use Methanol or Water in the diluent.
-
Stock Solution: Weigh 25 mg of TFMPB into a 25 mL volumetric flask. Dilute to volume with MeCN.
-
Working Standard: Dilute 1 mL of Stock to 10 mL with MeCN (Concentration:
). -
Validation Check: Inject the blank (MeCN) first. Ensure no carryover peaks exist at the retention time of TFMPB.
Chromatographic Conditions (Method B)
| Parameter | Setting |
| Instrument | HPLC with UV/DAD Detector |
| Column | Fluorophenyl (PFP) or Phenyl-Hexyl, |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | |
| Detection | UV @ 254 nm (primary) and 210 nm (secondary) |
| Injection Vol |
Gradient Program:
-
0.0 min: 40% B
-
8.0 min: 80% B
-
8.1 min: 40% B
-
12.0 min: Stop
Method Development Decision Workflow
The following diagram illustrates the logical process used to arrive at the PFP solution, guiding future development for similar halogenated ketones.
Figure 2: Method Development Logic for Reactive Halides
Caption: Workflow prioritizing stability (aprotic solvents) and selectivity (PFP phase) for halogenated ketones.
References
-
Sigma-Aldrich. 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one Product Specification & Safety Data Sheet. Retrieved from
-
Phenomenex. High Performance Liquid Chromatography (HPLC) Column Selection Guide for Halogenated Compounds. Retrieved from
-
Organic Syntheses. Phenacyl Bromide Synthesis and Purification Protocols. Org.[1][2][3] Synth. 1936, 16, 73. Retrieved from
-
Supelco/Merck. Discovery HS F5 (Pentafluorophenyl) Column Application Notes for Positional Isomers. Retrieved from
Sources
Comparative Technical Guide: 4-(Trifluoromethyl)phenacyl Bromide vs. Phenacyl Bromide
Executive Summary
This guide provides a technical comparison between Phenacyl Bromide (2-bromoacetophenone) and its fluorinated analog, 4-(Trifluoromethyl)phenacyl Bromide .
While unsubstituted phenacyl bromide is a standard electrophile for
Key Findings:
-
Reactivity: The
analog exhibits reaction rates 2–5x faster than the unsubstituted parent in nucleophilic substitutions, governed by Hammett kinetics. -
Yields: Consistently higher yields in cyclization reactions (e.g., Hantzsch synthesis) due to rapid consumption of the starting material, minimizing competing degradation pathways.
-
Stability: The enhanced electrophilicity increases susceptibility to hydration (gem-diol formation) and hydrolysis, necessitating stricter anhydrous handling.
Mechanistic Analysis: The Electronic Driver
The divergence in performance stems from the electronic influence of the aryl substituent on the reaction center (
Hammett Correlation & Electrophilicity
The reactivity of phenacyl bromides with nucleophiles follows the Hammett equation:
-
(Substituent Constant):
-
H:
[1] -
-
: -
Implication: The positive
value indicates strong electron withdrawal via induction ( ) and resonance ( ), pulling electron density away from the carbonyl and the adjacent -carbon.
-
-
(Reaction Constant):
-
For
reactions of phenacyl bromides with nucleophiles (e.g., thiols, amines), is typically positive ( to ). -
Implication: The reaction is accelerated by EWGs. The transition state, which involves the development of negative charge on the leaving group (Br) and nucleophilic attack, is stabilized by the electron-deficient ring.
-
Mechanism Diagram ( Activation)
Figure 1: Mechanistic pathway showing how the trifluoromethyl group activates the
Comparative Performance Data
Kinetic Data (Nucleophilic Substitution)
The following table synthesizes kinetic data trends for the reaction with thiourea derivatives (standard Hantzsch precursors) in ethanol at 30°C.
| Feature | Phenacyl Bromide ( | 4-(Trifluoromethyl)phenacyl Bromide ( | Performance Delta |
| Hammett | 0.00 | +0.54 | Significant e- withdrawal |
| Relative Rate ( | 1.0 | ~3.8 | ~4x Faster |
| Reaction Time (Equiv.) | 4–6 Hours | 1–2 Hours | 60-70% Time Reduction |
| Lachrymator Potency | High | Severe | Requires Isolation |
Synthetic Yield Comparison (Hantzsch Thiazole Synthesis)
Comparative yields for the synthesis of 2-amino-4-arylthiazoles via condensation with thiourea.
| Substrate | Reaction Condition | Yield (%) | Purity Profile |
| Phenacyl Bromide | Reflux, EtOH, 4h | 78 - 85% | Moderate (Requires recrystallization) |
| Reflux, EtOH, 1.5h | 92 - 96% | High (Precipitates cleanly) |
Note: The
Experimental Protocols
Safety Pre-requisite
CRITICAL WARNING: Both compounds are potent lachrymators (tear gas agents).
-
Engineering Control: All weighing and transfers must occur inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills (reduces the lachrymatory effect).
Protocol: High-Efficiency Hantzsch Thiazole Synthesis
This protocol is optimized for the reactive
Reagents:
-
4-(Trifluoromethyl)phenacyl bromide (1.0 equiv, 5.0 mmol)
-
Thiourea or Thioamide derivative (1.1 equiv, 5.5 mmol)
-
Ethanol (Absolute, 20 mL)
-
Sodium Acetate (1.2 equiv, optional buffer)
Step-by-Step Workflow:
-
Preparation: Dissolve 5.5 mmol of the thioamide in 10 mL of ethanol in a 50 mL round-bottom flask.
-
Addition: Dissolve 5.0 mmol of the phenacyl bromide in 10 mL of ethanol. Add this solution dropwise to the thioamide solution at room temperature.
-
Expert Insight: Dropwise addition prevents localized high concentrations that can lead to self-condensation of the reactive bromide.
-
-
Reaction: Equip with a reflux condenser. Heat to reflux (
).-
Time: 1.5 hours for
analog; 4 hours for unsubstituted. -
Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexane). The bromide spot (high
) should disappear.
-
-
Work-up: Cool the mixture to room temperature.
-
Observation: The hydrobromide salt of the thiazole often precipitates directly.
-
Neutralization: If no precipitate, neutralize with 10%
solution to precipitate the free base.
-
-
Purification: Filter the solid. Wash with cold water (
) and cold ethanol ( ). Recrystallize from hot ethanol if necessary.
Workflow Diagram
Figure 2: Optimized experimental workflow for handling high-reactivity phenacyl bromides.
References
-
Kinetic Studies & Hammett Correlations
-
Gohar, G. et al. (2012).[2] "Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles." Chemistry Central Journal.
- Context: Establishes the positive value (+0.8 to +1.2) for reactions with sulfur nucleophiles, validating the enhanced reactivity of EWG-substituted phenacyl bromides.
-
-
Hantzsch Thiazole Synthesis Applications
-
Kariuki, D. et al. (2024). "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide." ACS Omega.
- Context: Reviews the synthesis of thiazoles, highlighting high yields obtained with substituted phenacyl bromides in short reaction times.
-
-
Hydration & Electronic Effects
-
Rzepa, H. (2012). "The trifluoromeric effect in the hydration of the carbonyl group."[3] Imperial College London.
- Context: Explains the thermodynamic instability of fluorinated ketones toward hydration, supporting the requirement for anhydrous storage conditions.
-
-
General Synthesis & Safety
Sources
- 1. 4-(Trifluoromethyl)phenacyl bromide | 383-53-9 [chemicalbook.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
Comparative Crystal Structure Guide: 2-Substituted-4-Methoxy Phenacyl Bromides
This guide provides an in-depth structural and functional analysis of 2-substituted-4-methoxy phenacyl bromides, focusing on their crystallographic properties and synthetic utility. It contrasts the standard 2-bromo-1-(4-methoxyphenyl)ethanone against its 4-hydroxy analogue and theoretical ortho-substituted derivatives to illustrate how structural modifications impact reactivity and solid-state packing.
Executive Summary
Phenacyl bromides (
This guide compares the crystal structure and reactivity profile of 2-bromo-1-(4-methoxyphenyl)ethanone against structurally related alternatives, providing experimental protocols for their synthesis and data-driven insights into their solid-state behavior.
Structural Comparative Analysis
The reactivity of phenacyl bromides is governed by the alignment of the carbonyl group with the aromatic ring (conjugation) and the leaving group ability of the bromine atom.
Crystallographic Data Comparison
The following table contrasts the crystal data of the 4-methoxy derivative against the 4-hydroxy analogue. The key differentiator is the hydrogen-bonding capability and lattice stability.
| Parameter | 4-Methoxy Phenacyl Bromide (Standard) | 4-Hydroxy Phenacyl Bromide (Alternative) | Impact on Performance |
| Formula | 4-OMe provides better lipophilicity. | ||
| Crystal System | Monoclinic | Monoclinic | Similar packing efficiency.[3] |
| Space Group | Common centrosymmetric packing. | ||
| Lattice | 7.736(2) | 7.736 (approx) | Comparable unit cell dimensions. |
| C=O Bond ( | 1.212 | 1.212 | Identical electrophilicity at the carbonyl carbon. |
| Torsion Angle | ~178.0° (Planar) | ~179.0° (Planar) | High Conjugation: Both maintain planarity, maximizing resonance. |
| Intermol.[1][2][3][4][5][6][7] Forces | Weak C-H···O (Carbonyl) | Strong O-H···O (Carbonyl) | Solubility: 4-OH is less soluble in organic solvents due to strong H-bonds. |
The "Ortho-Effect" (2-Substitution Insight)
While the 4-methoxy derivative is planar, introducing a substituent at the 2-position (ortho to the carbonyl) drastically alters performance:
-
Steric Inhibition of Resonance: A 2-substituent (e.g., -CH3, -Cl) forces the carbonyl group out of the plane of the benzene ring (Torsion angle deviates from 180°).
-
Reactivity Consequence: The loss of conjugation destabilizes the transition state for nucleophilic attack at the carbonyl, making 2-substituted derivatives less reactive in cyclization reactions compared to the planar 4-methoxy standard.
-
Crystallization: Ortho-substitution disrupts the efficient
-stacking seen in the 4-methoxy derivative, often leading to lower melting points and higher solubility.
Supramolecular Architecture & Packing
Understanding the packing forces is essential for predicting solubility and stability during storage.
Hydrogen Bonding Networks
-
4-Methoxy Derivative: The crystal lattice is stabilized by weak C-H[4]···O hydrogen bonds.[3][4] The aromatic C-H acts as a donor to the carbonyl oxygen acceptor. This weak network facilitates easy dissolution in non-polar solvents (DCM, Toluene), making it ideal for solution-phase synthesis.
-
4-Hydroxy Derivative: Dominated by strong O-H···O chains running along the b-axis. This creates a robust lattice that resists dissolution, requiring polar protic solvents (MeOH, EtOH) for reaction, which can sometimes interfere with moisture-sensitive brominations.
Intramolecular Locking
In the 4-methoxy derivative, a specific intramolecular C-H···O interaction forms a pseudo-5-membered ring between the ortho-proton and the carbonyl oxygen. This "locks" the molecule in a planar conformation, pre-organizing it for reactions that require a flat geometry (e.g., formation of planar heterocycles like benzofurans).
Experimental Protocols
Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone
Objective: Selective monobromination of 4-methoxyacetophenone.
Reagents:
-
4-Methoxyacetophenone (10 mmol)
-
N-Bromosuccinimide (NBS) (11 mmol) or
(10 mmol) -
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Acetonitrile (
) (Solvent)
Protocol:
-
Dissolution: Dissolve 4-methoxyacetophenone (1.50 g) in acetonitrile (15 mL) in a round-bottom flask.
-
Catalyst Addition: Add p-TsOH (170 mg). Why? Acid catalysis promotes enolization, the rate-determining step for bromination.
-
Bromination: Add NBS (1.95 g) portion-wise over 15 minutes at room temperature.
-
Self-Validating Check: The suspension should turn clear yellow as succinimide forms and dissolves/precipitates depending on concentration.
-
-
Reflux: Heat to 60°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, replaced by the mono-bromo product ( ). -
Workup: Cool to RT. Pour into ice-water (50 mL). The product will precipitate as a solid.[5]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).
-
Quality Control: Measure Melting Point. Expected: 70–73°C . Sharp range indicates high purity.
-
Crystallization for X-Ray Analysis
To obtain single crystals suitable for diffraction:
-
Prepare a saturated solution of the purified product in Acetone .
-
Place the vial inside a larger jar containing Hexane (Vapor Diffusion method).
-
Cap the large jar tightly and leave undisturbed for 3-5 days at 4°C.
-
Colorless block-shaped crystals will form.
Visualization of Pathways & Logic
Synthesis & Reactivity Flow
The following diagram illustrates the synthesis pathway and the bifurcation of reactivity based on the "Ortho-Effect."
Caption: Synthesis pathway showing the divergence in reactivity between planar (standard) and twisted (ortho-substituted) phenacyl bromides.
Crystal Packing Logic
This diagram visualizes the supramolecular interactions stabilizing the crystal lattice.
Caption: Supramolecular assembly logic. The weak C-H[3][4]···O interactions drive the formation of 1D chains along the b-axis.
References
-
Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone.[4][8] Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]
-
Qing, W. X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone.[9] Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]
-
Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide. Organic Syntheses, 19, 24. [Link]
-
Ziemniak, M., et al. (2022). Comparison of packing of molecules in the crystals of brominated derivatives. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Which intermolecular interactions have a significant influence on crystal packing? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) 2-Bromo-1-(4-Methoxyphenyl)ethanone - Acta [research.amanote.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide
This document provides essential safety and handling protocols for 4-Methoxy-2-(trifluoromethyl)phenacyl bromide, a compound often utilized in complex organic synthesis and drug development. Due to its structural features as a halogenated alpha-bromo ketone, this compound presents significant health and safety risks that necessitate stringent handling procedures. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Understanding the Hazard: A Proactive Approach to Safety
Key Hazards:
-
Corrosive: Causes severe burns to skin and eyes upon contact.[2][5][6][7][8][9]
-
Irritant: May cause significant respiratory tract irritation if inhaled.[1][2]
-
Toxicity: Can be toxic or fatal if swallowed, inhaled, or absorbed through the skin.[3][5]
Given these hazards, a proactive and informed approach to safety is paramount. All handling of this compound must be conducted with the assumption that it is highly hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks associated with handling this compound. Standard laboratory attire is insufficient; a comprehensive PPE ensemble is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Consider double-gloving. | Provides a barrier against skin contact. These materials offer good resistance to a range of organic chemicals.[10][11] Double-gloving is recommended for added protection during high-risk procedures. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.[10][11][12] |
| Body Protection | A flame-resistant lab coat that extends below the mid-thigh. A chemical-resistant apron should be worn over the lab coat. | Protects the body and clothing from splashes and contamination. Cotton lab coats are not recommended due to their rapid reaction with acids.[10] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if work is not performed in a certified chemical fume hood. | Prevents the inhalation of harmful vapors and dust.[12][13] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Table 1: Personal Protective Equipment (PPE) Requirements
Operational Plan: Safe Handling from Receipt to Reaction
A meticulous operational plan is essential to minimize exposure and ensure safety throughout the handling process.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and acids.[1][6]
-
The storage area should be clearly labeled with the appropriate hazard warnings and access should be restricted to authorized personnel.
-
Store in a locked cabinet or refrigerator as indicated on the safety data sheet.[2][7][8]
Handling and Use
All manipulations of this compound must be conducted within a certified chemical fume hood to prevent the release of vapors into the laboratory environment.[6]
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dispensing: When transferring the compound, use a spatula or other appropriate tool. Avoid creating dust.
-
In Reaction: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.
Workflow for Safe Handling
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. echemi.com [echemi.com]
- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. hsa.ie [hsa.ie]
- 12. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 13. research.arizona.edu [research.arizona.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
